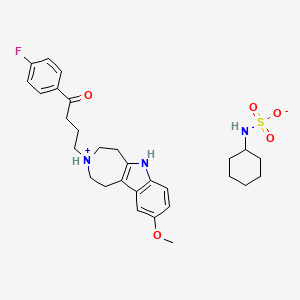
Butyrophenone, 4'-fluoro-4-(9-methoxy-1,4,5,6-tetrahydroazepino(4,5-b)indol-3(2H)-yl)-, cyclohexanesulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyrophenone, 4’-fluoro-4-(9-methoxy-1,4,5,6-tetrahydroazepino(4,5-b)indol-3(2H)-yl)-, cyclohexanesulfamate is a complex organic compound that belongs to the class of butyrophenones These compounds are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyrophenone, 4’-fluoro-4-(9-methoxy-1,4,5,6-tetrahydroazepino(4,5-b)indol-3(2H)-yl)-, cyclohexanesulfamate typically involves multi-step organic reactions. The process may start with the preparation of the butyrophenone core, followed by the introduction of the fluoro and methoxy groups. The azepinoindole moiety is then constructed, and finally, the cyclohexanesulfamate group is attached under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the indole ring.
Reduction: Reduction reactions could target the carbonyl group in the butyrophenone core.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at the fluoro or methoxy positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, the compound might be investigated for its potential as a pharmacological agent. Its structural similarity to known antipsychotics suggests it could interact with neurotransmitter receptors.
Medicine
Medically, the compound could be explored for its therapeutic potential in treating psychiatric disorders, given its butyrophenone backbone.
Industry
In the industrial sector, the compound might find applications in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of Butyrophenone, 4’-fluoro-4-(9-methoxy-1,4,5,6-tetrahydroazepino(4,5-b)indol-3(2H)-yl)-, cyclohexanesulfamate would likely involve interaction with specific molecular targets such as neurotransmitter receptors. The compound’s effects could be mediated through pathways involving dopamine or serotonin receptors, similar to other butyrophenones.
Comparison with Similar Compounds
Similar Compounds
Haloperidol: A well-known antipsychotic with a butyrophenone structure.
Droperidol: Another antipsychotic used for its sedative properties.
Benperidol: The most potent antipsychotic in the butyrophenone class.
Properties
CAS No. |
23901-27-1 |
|---|---|
Molecular Formula |
C29H38FN3O5S |
Molecular Weight |
559.7 g/mol |
IUPAC Name |
N-cyclohexylsulfamate;1-(4-fluorophenyl)-4-(9-methoxy-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-3-ium-3-yl)butan-1-one |
InChI |
InChI=1S/C23H25FN2O2.C6H13NO3S/c1-28-18-8-9-21-20(15-18)19-10-13-26(14-11-22(19)25-21)12-2-3-23(27)16-4-6-17(24)7-5-16;8-11(9,10)7-6-4-2-1-3-5-6/h4-9,15,25H,2-3,10-14H2,1H3;6-7H,1-5H2,(H,8,9,10) |
InChI Key |
JIBMPRDHZSYKNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CC[NH+](CC3)CCCC(=O)C4=CC=C(C=C4)F.C1CCC(CC1)NS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















